molecular formula C14H11ClN2O4 B3949228 2-(2-chlorophenoxy)-N-(2-nitrophenyl)acetamide

2-(2-chlorophenoxy)-N-(2-nitrophenyl)acetamide

Cat. No. B3949228
M. Wt: 306.70 g/mol
InChI Key: DRZNRQAJZBLNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenoxy)-N-(2-nitrophenyl)acetamide, also known as Nitrofen, is a chemical compound that has been extensively studied for its potential applications in scientific research. Nitrofen is a herbicide that was widely used in the past, but its use has been discontinued due to its potential toxicity. However, the compound has been found to have interesting properties that make it a valuable tool for scientific research.

Mechanism of Action

Target of Action

CBKinase1_001600, also known as 2-(2-chlorophenoxy)-N-(2-nitrophenyl)acetamide, CBKinase1_014000, or Oprea1_553169, primarily targets the Casein Kinase 1 (CK1) family . The CK1 family is known to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

It is known that ck1 isoforms regulate key signaling pathways critically involved in tumor progression . In non-small-cell lung cancer (NSCLC), CK1α overexpression potently induces autophagic flux via the PTEN/AKT/FOXO3A/Atg7 axis .

Biochemical Pathways

The compound affects several biochemical pathways. It influences the cell cycle, transcription and translation processes, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . These pathways are crucial for normal cell function and their alteration can lead to pathological conditions such as cancer .

Result of Action

The molecular and cellular effects of CBKinase1_001600’s action are complex and depend on the specific cellular context. In general, the compound’s interaction with CK1 can lead to changes in cell cycle regulation, transcription and translation processes, cytoskeleton structure, cell-cell adhesion, and signal transduction . These changes can influence cell behavior and potentially contribute to disease processes such as cancer .

Advantages and Limitations for Lab Experiments

2-(2-chlorophenoxy)-N-(2-nitrophenyl)acetamide has several advantages as a tool for scientific research. It is a potent anti-inflammatory and antioxidant agent that can be used to study various biological processes. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, this compound has some limitations. It is a toxic compound that should be handled with care, and its use should be restricted to well-equipped laboratories with trained personnel. This compound also has limited solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(2-chlorophenoxy)-N-(2-nitrophenyl)acetamide. One area of interest is the development of new anti-inflammatory and antioxidant drugs based on this compound's mechanisms of action. Another area of interest is the study of this compound's effects on different biological systems, such as the nervous system and the immune system. This compound's potential as a tool for the treatment of various diseases, such as cancer and cardiovascular disease, also warrants further investigation. Finally, the development of new synthesis methods for this compound and its derivatives could lead to the discovery of new compounds with interesting biological properties.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(2-nitrophenyl)acetamide has been widely used in scientific research as a tool to study various biological processes. It has been found to have potent anti-inflammatory and antioxidant properties, making it a valuable tool to study the mechanisms of inflammation and oxidative stress. This compound has also been used to study the role of reactive oxygen species (ROS) in various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c15-10-5-1-4-8-13(10)21-9-14(18)16-11-6-2-3-7-12(11)17(19)20/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZNRQAJZBLNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenoxy)-N-(2-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-chlorophenoxy)-N-(2-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-chlorophenoxy)-N-(2-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(2-chlorophenoxy)-N-(2-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-chlorophenoxy)-N-(2-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-chlorophenoxy)-N-(2-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.